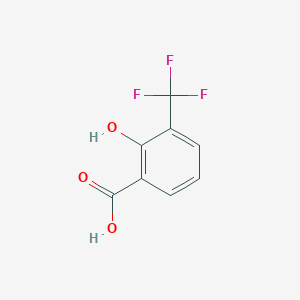

2-hydroxy-3-(trifluoromethyl)benzoic Acid

Beschreibung

Strategic Significance of Fluorinated Aromatic Carboxylic Acids

The introduction of fluorine atoms into organic molecules, particularly aromatic carboxylic acids, is a cornerstone of modern chemical design. hokudai.ac.jp Fluorine's high electronegativity can significantly alter a molecule's physical and chemical properties. researchgate.net The trifluoromethyl (-CF3) group, in particular, is a strong electron-withdrawing group that can enhance a compound's metabolic stability and lipophilicity, properties that are crucial in drug design. innospk.com

The presence of the -CF3 group increases the acidity of the carboxylic acid moiety compared to its non-fluorinated parent compound, benzoic acid. innospk.comnbinno.com This modification influences the molecule's reactivity and its ability to form specific interactions, such as hydrogen bonds. nih.govrsc.org These characteristics make fluorinated aromatic carboxylic acids valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like heat-resistant polymers and liquid crystals. hokudai.ac.jpnbinno.comossila.com The strategic placement of fluorine can lead to compounds with improved efficacy and durability. innospk.com

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving 2-hydroxy-3-(trifluoromethyl)benzoic acid and its isomers is expanding across multiple disciplines, highlighting its versatility as a chemical intermediate.

Pharmaceutical and Medicinal Chemistry: A primary application for fluorinated benzoic acids is in the synthesis of active pharmaceutical ingredients (APIs). innospk.comossila.com The trifluoromethyl group is a common feature in many modern drugs due to its ability to improve pharmacokinetic profiles. innospk.com Isomeric compounds, such as 4-hydroxy-2-(trifluoromethyl)benzoic acid, are used as building blocks for creating potential antitubercular agents. ossila.com The unique substitution pattern of this compound offers a scaffold for developing new therapeutic agents.

Materials Science: The thermal and chemical stability imparted by the trifluoromethyl group makes these compounds attractive for materials science. nbinno.com For instance, polyesters incorporating segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into crystals used in optical applications. ossila.com Similarly, related structures are used in the synthesis of smectic C liquid crystals. ossila.com This indicates a potential trajectory for this compound in the creation of novel polymers and functional materials with tailored properties.

Organic Synthesis: The compound serves as a versatile building block in more complex organic synthesis. nbinno.com The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. ossila.com

The continued exploration of this and related fluorinated compounds promises to yield further innovations across these scientific fields.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLHFGFVHWLQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269294 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-32-0 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 3 Trifluoromethyl Benzoic Acid and Its Molecular Derivatives

Established Synthetic Routes

Several classical and well-documented synthetic strategies have been employed for the preparation of 2-hydroxy-3-(trifluoromethyl)benzoic acid. These methods often involve multi-step sequences starting from readily available precursors.

Oxidative Transformations of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde Precursors

A direct and common route to this compound involves the oxidation of its corresponding aldehyde, 2-hydroxy-3-(trifluoromethyl)benzaldehyde. rsc.org The aldehyde group is readily oxidized to a carboxylic acid functionality using various oxidizing agents. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of oxidant and reaction conditions, such as temperature and solvent, is crucial to ensure high yields and minimize potential side reactions, such as the oxidation of the phenol (B47542) group.

Table 1: Oxidizing Agents for the Conversion of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

| Oxidizing Agent | Typical Conditions | Yield |

| Potassium Permanganate (KMnO₄) | Acetone/water, room temperature | High |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Good to High |

| Silver Oxide (Ag₂O) | Aqueous or alcoholic NaOH | Good |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) reactions provide another avenue for the synthesis of this compound. This approach typically involves the introduction of one of the functional groups onto a pre-functionalized benzene (B151609) ring. A plausible strategy involves the carboxylation of 3-(trifluoromethyl)phenol (B45071). The hydroxyl group is a strongly activating and ortho-, para-directing group, which would favor the introduction of the carboxyl group at the ortho position.

The Kolbe-Schmitt reaction, a well-known carboxylation method for phenols, can be applied. In this reaction, the sodium salt of 3-(trifluoromethyl)phenol is heated with carbon dioxide under pressure. The phenoxide is more susceptible to electrophilic attack than the phenol itself, and the ortho-product is generally favored.

Another EAS approach could involve the hydroxylation of 3-(trifluoromethyl)benzoic acid. However, the carboxylic acid and trifluoromethyl groups are both deactivating and meta-directing, making the introduction of a hydroxyl group at the ortho position challenging and often resulting in low yields and a mixture of isomers. Therefore, the carboxylation of 3-(trifluoromethyl)phenol is a more regioselective and efficient strategy.

Mechanistic Investigations of Trifluoromethylation Reactions Utilizing Trifluoromethylated Precursors

The introduction of the trifluoromethyl group is a key step in many synthetic routes. Mechanistic studies of trifluoromethylation reactions are crucial for optimizing reaction conditions and developing new reagents. While specific mechanistic studies on the trifluoromethylation of salicylic (B10762653) acid to directly yield the target molecule are not extensively detailed, general mechanisms of trifluoromethylation of aromatic compounds provide valuable insights.

Trifluoromethylation can proceed through various mechanisms, including radical, nucleophilic, and electrophilic pathways. The choice of the trifluoromethylating agent dictates the operative mechanism. For instance, the use of Ruppert-Prakash reagent (TMSCF₃) often involves a nucleophilic trifluoromethylation pathway, where a trifluoromethyl anion or its equivalent is generated. In contrast, reagents like Umemoto's or Togni's reagents act as electrophilic trifluoromethylating agents, delivering a "CF₃⁺" equivalent.

Mechanistic investigations often employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways, transition states, and the role of catalysts and additives. These studies are fundamental to advancing the field of fluorine chemistry.

Exploration of Coupling Reactions (e.g., Ullmann Coupling for related benzoic acids)

The Ullmann coupling reaction, traditionally used for the formation of biaryl ethers and C-N bonds, can be adapted for the synthesis of hydroxylated benzoic acids. A modified Ullmann-type reaction can be employed to introduce a hydroxyl group ortho to a carboxylic acid.

For instance, the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with a hydroxide (B78521) source, such as potassium hydroxide, in the presence of a copper catalyst can lead to the formation of this compound. The reaction typically requires high temperatures and polar aprotic solvents. The presence of the ortho-carboxylic acid group can facilitate this nucleophilic aromatic substitution.

Recent advancements in Ullmann-type couplings have led to the development of milder reaction conditions and more efficient catalytic systems, often employing ligands to stabilize the copper catalyst. These improved methods enhance the scope and applicability of the Ullmann reaction in the synthesis of complex substituted benzoic acids.

Advanced Synthetic Strategies and Method Development

The demand for efficient and sustainable synthetic methods has driven the development of advanced strategies for the preparation of fluorinated molecules like this compound. These modern approaches often focus on improving step economy, functional group tolerance, and reducing environmental impact.

Recent research in C-H activation and functionalization offers promising avenues for more direct syntheses. For example, transition-metal-catalyzed C-H hydroxylation of 3-(trifluoromethyl)benzoic acid could provide a more direct route to the target molecule, bypassing the need for pre-functionalization or harsh reaction conditions associated with classical methods. Catalysts based on palladium, rhodium, or iron are being explored for their ability to selectively activate and functionalize C-H bonds.

Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly utilized to accelerate reaction rates, improve yields, and enhance safety in the synthesis of fluorinated compounds. These technologies allow for precise control over reaction parameters and can enable the use of reaction conditions that are not feasible in traditional batch processes.

The development of novel trifluoromethylating reagents with improved reactivity and selectivity also contributes to advanced synthetic strategies. These reagents, coupled with innovative catalytic systems, are expanding the toolkit available to chemists for the efficient synthesis of complex molecules like this compound and its derivatives.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex organic molecules like derivatives of this compound. These selective methods ensure the precise formation of the desired isomer, which is often crucial for its biological activity or material properties.

While specific documented chemo-, regio-, and stereoselective syntheses for this compound itself are not extensively detailed in the provided results, the principles of such selective reactions are well-established in organic synthesis. For instance, the synthesis of related fluorinated compounds often employs strategies that control the orientation of substituents on an aromatic ring.

Methodologies for achieving selectivity include:

Directed Ortho-Metalation (DoM): This powerful technique can be used to introduce substituents at specific positions on an aromatic ring by using a directing group to guide a metalating agent. For a molecule like this compound, the hydroxyl or carboxylic acid group could potentially serve as a directing group to introduce other functionalities with high regioselectivity.

Catalytic Asymmetric Synthesis: When creating chiral derivatives, enantioselective catalysts are employed to produce one enantiomer in excess over the other. This is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological effects.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

Multicomponent Reaction (MCR) Approaches for Complex Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rug.nl This approach is advantageous for building diverse molecular scaffolds from simple precursors in a time- and resource-efficient manner.

While specific MCRs for the direct synthesis of this compound are not detailed, the principles of MCRs are broadly applicable to the synthesis of its derivatives and related complex structures. For example, the Ugi and Passerini reactions are well-known MCRs used to create a variety of complex amide and ester derivatives. These reactions could potentially incorporate this compound as the acidic component to generate a library of diverse compounds.

Key features of MCRs in this context include:

Scaffold Diversity: MCRs allow for the rapid generation of a wide range of molecular structures by varying the individual components. acs.orgnih.govrsc.org This is particularly useful in drug discovery for creating libraries of related compounds for biological screening.

Atom Economy: MCRs are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product, minimizing waste.

Operational Simplicity: Often, MCRs are one-pot reactions, simplifying the experimental setup and purification process.

For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a versatile isocyanide-based MCR that assembles complex heterocyclic scaffolds. acs.org Such strategies could be adapted to create novel derivatives of this compound.

Integration of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles in the synthesis of this compound and its derivatives is crucial for sustainable chemical manufacturing.

Key green chemistry strategies applicable to this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts, is preferred over stoichiometric reagents to improve reaction efficiency and reduce waste. For example, chitosan-supported CuI has been used as a catalyst in the synthesis of quinazolinones. beilstein-journals.org

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as MCRs, is a core principle of green chemistry.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating.

An example of a green synthetic process is the development of a method to convert thiols and disulfides into sulfonyl fluorides using a process that yields only non-toxic salts as byproducts, minimizing environmental impact. eurekalert.org Similarly, research into the sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives highlights the move towards greener production routes. rsc.org While not specific to this compound, these examples demonstrate the trend towards more sustainable synthetic methodologies.

Process Optimization for Industrial Scalability and Yield Enhancement

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, this would involve a detailed examination of reaction parameters and the development of a robust and reproducible process.

Key aspects of process optimization include:

Reaction Conditions: A thorough investigation of parameters such as temperature, pressure, reaction time, and catalyst loading is necessary to maximize yield and minimize byproduct formation.

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical considerations for industrial production. For example, a patent describes a process for preparing 3-trifluoromethylbenzoic acid from more economical raw materials to reduce production costs. google.com

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is essential to obtain a high-purity product.

Safety Assessment: A comprehensive evaluation of the potential hazards associated with the reaction and the handling of all chemicals is crucial for safe industrial operation.

Waste Management: Implementing strategies to minimize and safely manage any waste generated during the process is an important environmental and economic consideration.

A patented method for the synthesis of trifluoromethylbenzoic acid highlights the importance of developing a process that is suitable for large-scale commercial production by using cost-effective raw materials and minimizing waste. google.com

Systematic Derivatization Strategies of this compound

The strategic modification of this compound through derivatization of its carboxylic acid and hydroxyl functional groups allows for the synthesis of a wide array of ester and amide analogues. These derivatives can exhibit altered physicochemical properties and biological activities, making them valuable for various applications.

Esterification Reactions for Ester Analogues

Esterification is a fundamental reaction in organic chemistry that can be used to convert the carboxylic acid group of this compound into a variety of ester derivatives. The choice of esterification method depends on the specific alcohol being used and the desired scale of the reaction.

Common esterification methods include:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. It is a reversible reaction, and often an excess of the alcohol is used, or water is removed to drive the reaction to completion.

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide to form the corresponding ester.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of an ester bond between the carboxylic acid and an alcohol, particularly for more sensitive substrates.

A study on the synthesis of 3-hydroxy benzoic acid derivatives involved an initial esterification using methanol (B129727) and sulfuric acid. rasayanjournal.co.in Bismuth(III) compounds have also been studied as Lewis acid catalysts for esterification reactions. rug.nl

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Product | Reference |

| Benzoic Acid | Heptanol | Bi(OTf)3 | Heptyl Benzoate | rug.nl |

| 3-Hydroxybenzoic Acid | Methanol | H2SO4 | Methyl 3-Hydroxybenzoate | rasayanjournal.co.in |

| Benzoic Acid | Benzyl Alcohol | Zr(Cp)2(CF3SO3)2 | Benzyl Benzoate | rug.nl |

| Propanoic Acid | 1,2-Propanediol | Cs2.5H0.5PW12O40/K-10 | Propanediol Dipropanoate | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Amide Formation for Benzamide (B126) Derivatives

The formation of amides from this compound involves the reaction of its carboxylic acid group with an amine. Amide bonds are prevalent in biologically active molecules, and the synthesis of benzamide derivatives is a common strategy in drug discovery.

Methods for amide formation include:

Activation of the Carboxylic Acid: The carboxylic acid is typically activated to facilitate the reaction with an amine. This can be achieved by converting the carboxylic acid to an acyl chloride, an acid anhydride, or by using coupling reagents.

Coupling Reagents: A wide variety of coupling reagents are available for amide bond formation, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). These reagents are often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and reduce side reactions.

Direct Amidation: Some methods allow for the direct formation of an amide from a carboxylic acid and an amine without the need for a separate activation step. For example, B(OCH2CF3)3 has been shown to be an effective reagent for direct amidation. nih.govacs.org

A general procedure for amidation involves reacting the carboxylic acid and amine with a reagent like B(OCH2CF3)3 in a suitable solvent such as acetonitrile (B52724). acs.org

Table 2: Examples of Amide Formation Reactions

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Product | Reference |

| Adamantanyl Benzo Anhydride | Benzylamine | Base Catalyst | Adamantanyl Benzamide Derivative | google.com |

| Carboxylic Acids | Various Amines | B(OCH2CF3)3 | Amides | nih.govacs.org |

| Acyl Halides/Esters | Isothiocyanates | Silver Fluoride | N-Trifluoromethyl Amides | nih.govescholarship.org |

This table is interactive. Click on the headers to sort the data.

Substitution Reactions on the Aromatic Core

The aromatic ring of this compound is substituted with both an activating hydroxyl group (-OH) and a deactivating trifluoromethyl group (-CF3). The -OH group is a potent activating group and directs electrophilic substitution to the ortho and para positions relative to it. Conversely, the -CF3 group is a strong deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta position.

In the case of this compound, the positions ortho to the hydroxyl group are at C4 and C6, and the para position is at C5. The positions meta to the trifluoromethyl group are at C5. Therefore, the directing effects of both the hydroxyl and trifluoromethyl groups converge at the C5 position, making it the most probable site for electrophilic aromatic substitution. The C4 and C6 positions are activated by the hydroxyl group but are not favored by the trifluoromethyl group's directing effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, the reaction is expected to yield 2-hydroxy-5-nitro-3-(trifluoromethyl)benzoic acid. The reaction conditions, such as temperature and concentration of the nitrating mixture, would need to be carefully controlled to prevent side reactions. Trifluoromethanesulfonic acid can also be used to promote nitration. organic-chemistry.orggoogle.com

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) is usually carried out in the presence of a Lewis acid catalyst. Bromination of this compound would likely result in the formation of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is reversible and can be used to introduce a blocking group to direct other substituents to specific positions. wikipedia.orglibretexts.orglibretexts.org For this compound, sulfonation is predicted to occur at the C5 position, yielding 2-hydroxy-5-(sulfo)-3-(trifluoromethyl)benzoic acid.

The following table summarizes the expected major products of electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-hydroxy-5-nitro-3-(trifluoromethyl)benzoic acid |

| Bromination | Br₂ / FeBr₃ | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-hydroxy-5-(sulfo)-3-(trifluoromethyl)benzoic acid |

Synthesis of Heterocyclic Architectures Utilizing the Benzoic Acid Scaffold

The structure of this compound, with its ortho-disposed hydroxyl and carboxylic acid functionalities, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Coumarins: Coumarins are a class of benzopyrones that can be synthesized from salicylic acid derivatives through various methods, such as the Pechmann, Perkin, or Knoevenagel condensations. nih.govmdpi.comchemmethod.com Using this compound as the starting material in a Pechmann condensation, reaction with a β-ketoester in the presence of an acid catalyst would be expected to yield a 4-substituted-8-(trifluoromethyl)coumarin. The specific substituent at the 4-position would depend on the β-ketoester used.

Benzoxazines: 1,3-Benzoxazines are another class of heterocyclic compounds that can be synthesized from salicylic acid derivatives. A common method involves the condensation of the salicylic acid derivative with an amine and an aldehyde. researchgate.netmongoliajol.infomdpi.comisca.me In this reaction, the hydroxyl group and the carboxylic acid group of this compound would react with the amine and aldehyde to form the benzoxazine (B1645224) ring system. The trifluoromethyl group would be located at the 8-position of the resulting benzoxazine.

The general reaction schemes for the synthesis of coumarins and benzoxazines from this compound are depicted below.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure, bonding, and electronic properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The three aromatic protons on the benzene (B151609) ring will appear as a complex multiplet system due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The protons of the carboxylic acid and hydroxyl groups are typically broad singlets and their chemical shifts can vary significantly with solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is expected to show eight distinct signals corresponding to the six aromatic carbons, the carboxyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will characteristically appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum is expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet | -COOH |

| ¹H | Variable (often broad) | Broad Singlet | -OH |

| ¹H | ~7.0-8.0 | Multiplets | Ar-H |

| ¹³C | ~165-175 | Singlet | -COOH |

| ¹³C | ~115-160 | Singlets | Ar-C |

| ¹³C | ~120-130 | Quartet (q) | -CF₃ |

| ¹⁹F | ~ -60 to -65 | Singlet | -CF₃ |

Note: The data in this table represents typical, expected values based on the compound's structure and general NMR principles. Specific experimental values may vary based on solvent and other analytical conditions.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group. A sharper O-H stretching band for the phenolic hydroxyl group is also expected around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | -COOH |

| O-H Stretch (Phenol) | 3200-3600 | Ar-OH |

| C=O Stretch | 1680-1710 | -COOH |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic Ring |

| C-F Stretch | 1100-1350 (Strong) | -CF₃ |

Note: The data in this table represents typical, expected values based on the compound's structure. Specific peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are π → π*. The positions of the absorption maxima (λmax) are sensitive to the substituents on the benzene ring. The hydroxyl (-OH), carboxyl (-COOH), and trifluoromethyl (-CF₃) groups influence the electronic distribution and thus the energy of these transitions compared to unsubstituted benzoic acid.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₈H₅F₃O₃), the exact monoisotopic mass is 206.0191 Da. HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), providing definitive confirmation of the molecular formula. Predicted mass-to-charge ratios (m/z) for common adducts are used for identification. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M-H]⁻ | 205.0118 |

| [M+H]⁺ | 207.0264 |

| [M+Na]⁺ | 229.0083 |

| [M+K]⁺ | 244.9822 |

| [M+NH₄]⁺ | 224.0529 |

Data Source: Predicted values from PubChem CID 10889039. uni.lu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of such compounds.

A typical HPLC method would involve:

Stationary Phase: A reverse-phase column (e.g., C18) is generally suitable for separating moderately polar compounds like this benzoic acid derivative.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from impurities.

Detection: A UV detector is commonly used, with the detection wavelength set at one of the compound's absorption maxima (λmax) to ensure high sensitivity.

Gas chromatography (GC) could also be used, but would typically require derivatization of the acidic hydroxyl and carboxyl groups to increase the compound's volatility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for ensuring the quality and purity of the compound.

Method Development: A typical approach involves a reverse-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar aromatic acids. Method development focuses on optimizing several key parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides effective retention for benzoic acid derivatives. researcher.liferesearchgate.net

The mobile phase composition is a critical factor. It generally consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researcher.lifeekb.eg The pH of the aqueous component is adjusted to suppress the ionization of the carboxylic acid group (pKa ~2-4), which results in better retention and peak shape. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any related impurities. ekb.egekb.eg Detection is typically performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. ekb.eg

Interactive Table: Example HPLC Method Parameters Below are typical starting parameters for an HPLC analysis of a trifluoromethylated benzoic acid derivative.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researcher.lifeekb.eg |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0) researcher.life |

| Mobile Phase B | Acetonitrile ekb.eg |

| Gradient | Time-based gradient from 5% B to 90% B ekb.eg |

| Flow Rate | 1.0 mL/min researcher.life |

| Injection Volume | 10 µL researcher.life |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210-230 nm researchgate.net |

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. ekb.egresearchgate.net Validation ensures the method is reliable, reproducible, and accurate. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the analyte's concentration over a specific range. youtube.com A correlation coefficient (r²) of >0.999 is typically desired. researcher.life

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries are generally expected to be within 98-102%. researcher.life

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being acceptable. researcher.life

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

Interactive Table: Typical HPLC Validation Acceptance Criteria This table outlines common acceptance criteria for method validation based on ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 researcher.life |

| Accuracy (% Recovery) | 98.0% - 102.0% researcher.life |

| Precision (% RSD) | ≤ 2.0% researcher.life |

| Robustness | System suitability parameters remain within limits. ekb.eg |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its direct application to polar, non-volatile compounds like this compound presents challenges. The presence of the carboxylic acid and hydroxyl functional groups makes the molecule highly polar and prone to strong interactions with the stationary phase, leading to poor peak shape (tailing) and potential thermal degradation in the hot injector. researchgate.net

To overcome these issues, derivatization is typically required. researchgate.netchromforum.org This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. Common derivatization strategies for carboxylic acids and phenols include:

Silylation: Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons on the -COOH and -OH groups with trimethylsilyl (B98337) (TMS) groups. chromforum.orguah.edu

Esterification: Converting the carboxylic acid to its corresponding ester (e.g., a methyl ester) using reagents like methanol (B129727) with an acid catalyst. researchgate.net

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net The choice of capillary column depends on the derivative's polarity, but a non-polar or medium-polarity column is generally suitable. researchgate.net

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, especially in complex matrices like biological fluids or environmental samples, the coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. uah.eduresearchgate.net

In an LC-MS/MS system, the analyte is first separated from the matrix components by the LC column. The eluent is then directed to the mass spectrometer's ion source, where the analyte molecules are ionized, typically using Electrospray Ionization (ESI). nih.gov

The power of tandem mass spectrometry lies in its ability to perform fragmentation of a selected precursor ion into characteristic product ions. In Multiple Reaction Monitoring (MRM) mode, the first mass analyzer is set to isolate the precursor ion (the ionized molecule of this compound), which is then fragmented in a collision cell. The second mass analyzer is set to detect one or more specific product ions. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from co-eluting matrix components and providing exceptional sensitivity for trace-level quantification. eurl-pesticides.eu

Solid-State Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Architecture

The analysis also reveals the supramolecular architecture, which is how individual molecules pack together in the crystal lattice. niscpr.res.in For carboxylic acids, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netmdpi.com This is known as the R²₂(8) graph-set motif. mdpi.com The hydroxyl and trifluoromethyl substituents on the benzene ring will also influence the crystal packing through other potential intermolecular interactions, such as weaker hydrogen bonds or dipole-dipole interactions, creating a unique three-dimensional network. niscpr.res.in

Crystallographic Data Analysis for Atomic Arrangement and Conformation

The analysis of X-ray diffraction data yields detailed crystallographic information that defines the compound's structure. nih.gov This data allows for the precise determination of the atomic arrangement and conformational details.

Key findings from such an analysis would include:

Molecular Conformation: The analysis reveals the planarity of the benzene ring and the orientation of the substituent groups. Steric hindrance between the adjacent carboxyl, hydroxyl, and trifluoromethyl groups can cause them to twist out of the plane of the aromatic ring. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained, which can be compared to theoretical values. niscpr.res.in

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Benzoic acid derivatives often crystallize in monoclinic space groups like P2₁/c. mdpi.com

Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ) are determined. researchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound The table below presents a plausible set of crystallographic data for the compound, based on known structures of similar molecules. researchgate.netmdpi.com

| Parameter | Value |

| Chemical Formula | C₈H₅F₃O₃ |

| Formula Weight | 206.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 17.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 750 ų |

| Z (Molecules/Unit Cell) | 4 |

| Key Supramolecular Motif | R²₂(8) hydrogen-bonded dimer mdpi.com |

This structural data is fundamental for understanding the compound's physical properties and for computational chemistry studies. niscpr.res.in

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

As a result, the specific data points required for a comprehensive theoretical profile of this compound are not available. This includes fundamental data such as:

Optimized Molecular Geometries and Conformational Analysis: The precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Vibrational Frequencies and Potential Energy Distribution (PED): The calculated infrared and Raman spectral data, which are used to identify characteristic molecular vibrations.

NMR Chemical Shifts (GIAO-NMR): The predicted nuclear magnetic resonance signals, which are crucial for structural elucidation.

Molecular Electrostatic Potential (MEP) Map: A visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity and electronic transitions.

Without a dedicated computational study on this compound, a detailed article adhering to the specified scientific outline and including the requisite data tables cannot be accurately generated at this time. Further theoretical research would be necessary to produce and publish this specific information.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 3 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Studies

Theoretical Prediction of Regioselectivity in Chemical Transformations

The prediction of regioselectivity, particularly in electrophilic aromatic substitution (EAS), is a fundamental application of computational chemistry. For 2-hydroxy-3-(trifluoromethyl)benzoic acid, the benzene (B151609) ring possesses several non-equivalent carbon atoms available for substitution. Theoretical methods can determine the most probable site of attack by an incoming electrophile.

Detailed research findings on this specific molecule are not abundant in publicly accessible literature; however, the principles of reactivity can be readily explained. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the trifluoromethyl (-CF3) group. The -OH group is a strong activating, ortho-, para-director due to resonance and inductive effects. The -COOH and -CF3 groups are both deactivating, meta-directors due to their electron-withdrawing nature.

Computational models, particularly those based on Density Functional Theory (DFT), are employed to quantify the reactivity of each potential site. rsc.org Key theoretical descriptors used for this purpose include:

Frontier Molecular Orbital (FMO) Theory: This theory posits that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.org In electrophilic substitution, the reaction is favored at the site where the HOMO has the largest electron density, as this site is most nucleophilic.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.orgresearchgate.net For an electrophilic attack, the relevant function (f+) identifies the site most susceptible to losing electron density, thus pinpointing the most nucleophilic center. numberanalytics.compku.edu.cn

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) regions that are attractive to electrophiles.

By calculating these properties, a quantitative ranking of the reactivity of the available carbon atoms on the benzene ring can be established. The interplay between the activating -OH group and the deactivating -COOH and -CF3 groups would determine the ultimate regiochemical outcome. Computational methods like the RegioSQM approach automate the process by calculating proton affinities for aromatic carbons to predict the most nucleophilic center. nih.govrsc.org

Illustrative Data: Predicted Regioselectivity for Electrophilic Attack

The following table presents hypothetical results from a DFT calculation, illustrating how reactivity descriptors could be used to predict the most likely site for electrophilic substitution on this compound. The carbon atoms of the benzene ring are numbered C1 through C6, starting from the carbon bearing the carboxylic acid group.

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values. Based on these hypothetical values, the C6 position would be the most favored site for electrophilic attack, followed by C4, due to the directing influence of the hydroxyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvation effects. oup.compnas.org

For this compound, MD simulations can provide critical insights into its dynamic properties in a solution, which are often inaccessible through static computational models. Key areas of investigation would include:

Conformational Analysis: The molecule has several rotatable bonds, primarily the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the hydroxyl group. MD simulations can explore the potential energy surface related to these rotations, identifying the most stable conformers and the energy barriers between them. acs.orgresearchgate.net This is particularly important for understanding the stability and dynamics of the intramolecular hydrogen bond between the hydroxyl proton and a carboxyl oxygen.

Hydrogen Bonding Dynamics: The presence of both a hydrogen bond donor (-OH) and acceptor (-COOH) allows for the formation of a crucial intramolecular hydrogen bond. MD simulations can quantify the stability of this bond by calculating its lifetime, geometry (distance and angle), and the frequency of its formation and breaking. researchgate.net Furthermore, simulations in an explicit solvent (like water) can reveal the competition between intramolecular and intermolecular hydrogen bonds with solvent molecules. nih.gov

Solvation Structure: MD can characterize how solvent molecules arrange themselves around the solute. This includes identifying the number of water molecules in the first and second solvation shells and their preferred orientations around the hydrophilic (-OH, -COOH) and hydrophobic (-CF3, aromatic ring) parts of the molecule. Studies on similar molecules like benzoic acid have used MD to investigate aggregation and hydrogen bond networks. rsc.orgrsc.org

Illustrative Data: Conformational Substates from MD Simulation

The following table provides a hypothetical summary of results from a 100-nanosecond MD simulation of a single this compound molecule in a water box, focusing on the key dihedral angle that defines the orientation of the carboxylic acid group relative to the ring.

Note: The data in this table is for illustrative purposes only and does not represent actual simulation results.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. ontosight.aiwikipedia.org The fundamental principle is that the structure of a molecule, encoded by numerical values called "molecular descriptors," dictates its properties. ontosight.aiimist.ma

A QSPR model for this compound would involve calculating a wide range of molecular descriptors and then using statistical or machine learning methods to correlate them with a known experimental property (e.g., melting point, solubility, or a specific biological activity). tandfonline.comijert.org This is typically done with a dataset of structurally similar compounds. researchgate.netdergipark.org.tr

The first step is the calculation of molecular descriptors, which can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, atom counts).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, dipole moment).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, partial atomic charges).

Once a model is built and validated, it can be used to predict the properties of new, untested molecules, accelerating the design of compounds with desired characteristics in fields like materials science and drug discovery. jetir.orgresearchgate.net

Data Table: Molecular Descriptors for QSPR Modeling

This table lists key molecular descriptors for this compound that would be used as input variables in a QSPR study.

Note: Values are based on standard prediction algorithms and may vary between different software packages.

Pharmacological Activities and Therapeutic Potential

Currently, there is a limited amount of specific data in peer-reviewed literature detailing the comprehensive antimicrobial spectrum of this compound against a wide range of bacterial, fungal, and helminthic pathogens.

The anti-inflammatory properties of this compound are primarily understood through its role as the principal active metabolite of the anti-inflammatory and antiplatelet drug, Triflosal. After administration, Triflosal is rapidly deacetylated to form this compound, which is responsible for the therapeutic effects.

The mechanisms underlying its anti-inflammatory action are linked to the modulation of key inflammatory pathways. Research has shown that its positional isomer, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is also a metabolite of Triflosal, effectively suppresses the activation of microglia and the expression of proinflammatory cytokines in the postischemic brain. nih.gov This suggests that the anti-inflammatory effects are mediated, at least in part, by inhibiting the cellular responses that lead to inflammation. Furthermore, studies comparing HTB to salicylic (B10762653) acid, the metabolite of aspirin, have indicated that the trifluoromethyl-containing metabolite provides a more potent reduction in inducible nitric oxide synthase (iNOS) activity, a key enzyme in the inflammatory cascade. nih.gov

Despite the recognized importance of the trifluoromethyl moiety in the design of modern anticancer drugs, specific studies detailing the cytotoxic effects and anticancer potential of this compound against various cancer cell lines are not extensively reported in the current scientific literature.

Research on analogous structures provides some context. For instance, salicylic acid, the parent compound, has been shown to induce apoptosis in human lung adenocarcinoma (A549) cells. Additionally, other trifluoromethyl-containing compounds, such as certain trifluoromethyl ketones, have demonstrated tumor-specific cytotoxic activity. However, direct evidence, including IC50 values for this compound, remains to be established through dedicated cytotoxicity studies.

The specific inhibitory activity of this compound against several key enzyme targets has been an area of interest, although comprehensive profiling is still emerging.

Tyrosinase: There is no specific data available on the inhibition of tyrosinase by this compound. However, related compounds containing a trifluoromethyl-benzothiazole scaffold have been identified as potent tyrosinase inhibitors, with some derivatives showing significantly greater potency than the reference compound, kojic acid. nih.gov

MMP-2/9: Direct inhibitory data for this compound against matrix metalloproteinases MMP-2 and MMP-9 are not available in the reviewed literature.

STAT3: The salicylic acid scaffold is a known starting point for the design of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. nih.gov These inhibitors function by targeting the SH2 domain of STAT3, thereby disrupting its dimerization and transcriptional activity, which is crucial for tumor cell survival and proliferation. nih.gov While this suggests a potential mechanism for compounds like this compound, specific binding affinities or inhibitory concentrations (IC50) have not been reported.

HPPDase: The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPDase) is a target for herbicides. Potent inhibition has been observed with compounds containing a trifluoromethylbenzoyl group, such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC). This indicates that the trifluoromethylphenyl moiety is compatible with strong inhibition of this enzyme, though specific data for this compound is lacking. nih.gov

There are currently no available studies in the peer-reviewed literature that specifically evaluate the in vitro or in vivo activity of this compound against Mycobacterium tuberculosis. While various novel compounds containing trifluoromethyl groups, such as certain pyrimidinones and benzothiazinones, have been investigated as potential antitubercular agents, the efficacy of the this compound scaffold itself has not been reported. nih.govnih.gov

Significant neuroprotective effects have been documented for a closely related metabolite of Triflosal, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a positional isomer of the title compound. These studies provide strong evidence for the therapeutic potential of this class of molecules in the context of ischemic brain injury.

HTB has demonstrated multi-modal protective effects against ischemic brain damage. nih.gov In animal models of middle cerebral artery occlusion (MCAO), intravenous administration of HTB significantly reduced brain infarct volume, protected motor activities, and ameliorated neurological deficits. nih.gov The therapeutic window for its administration was found to extend up to 9 hours after the ischemic event. nih.gov The neuroprotective action of HTB is attributed to its ability to suppress microglial activation and the expression of proinflammatory cytokines in the brain. nih.gov Furthermore, it has been shown to protect against NMDA-induced neuronal cell death, indicating a role in mitigating excitotoxicity. nih.gov In comparative studies, HTB was more effective at reducing cell death markers, such as LDH efflux, in an anoxia-reoxygenation model than salicylic acid. nih.gov

Table 1: Neuroprotective Activity of 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) in an MCAO Rat Model

| Treatment Group | Administration Time Post-MCAO | Resulting Brain Infarct Volume (% of Control) |

|---|---|---|

| HTB (5mg/kg) | 30 min before | 10.4 ± 3.3% |

| HTB (5mg/kg) | 1 h after | 16.9 ± 2.3% |

| HTB (5mg/kg) | 3 h after | 22.2 ± 1.5% |

| HTB (5mg/kg) | 6 h after | 40.7 ± 7.5% |

Data sourced from Lee et al. (2017) nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify the key molecular features responsible for their therapeutic effects, guiding the design of more potent and selective drug candidates.

The nature and position of substituents on the aromatic ring of benzoic acid derivatives can dramatically alter their biological potency. Research indicates that the core aromatic system is crucial for activity. For instance, in studies on certain STAT3 inhibitors, replacing the benzoic acid's aromatic ring with heterocyclic systems such as pyridine, pyridine-N-oxide, or oxazole led to a significant reduction in inhibitory activity acs.org. This suggests that the phenyl ring itself is a key component for interaction with the biological target.

| Parent Scaffold | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzoic Acid-Based STAT3 Inhibitor | Replacement of phenyl ring with pyridine | Greatly reduced activity | acs.org |

| Benzoic Acid-Based STAT3 Inhibitor | Replacement of phenyl ring with oxazole | Greatly reduced activity | acs.org |

| Fluorophenylhydroxamates (HDAC6 Inhibitors) | Additional fluorination of the aromatic ring | Compromised inhibitory potency | nih.gov |

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are quintessential features of this compound, and both play pivotal roles in its biological activity, primarily through their ability to form hydrogen bonds and electrostatic interactions with target macromolecules.

The carboxylic acid group, being ionizable at physiological pH, is often crucial for anchoring the molecule to its target. In a study on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, the significance of the carboxylic acid group was unequivocally demonstrated nih.gov. When this group was esterified (converted to an ethyl ester), the resulting compound lost nearly all of its inhibitory activity against the SIRT5 enzyme nih.gov. This loss of potency is attributed to the inability of the ester to form critical salt bridge and hydrogen bond interactions with key amino acid residues, such as Arg105 and Tyr102, in the enzyme's active site nih.gov.

Similarly, the hydroxyl group is a key contributor to binding and potency. In the same study, replacing the hydroxyl group with a hydrogen atom resulted in an eight-fold decrease in potency, highlighting the importance of this functional group nih.gov. The hydroxyl group often acts as a hydrogen bond donor or acceptor, helping to orient the molecule correctly within the binding pocket of a protein. The number and position of hydroxyl groups on phenolic compounds are known to be critical determinants of their biological activities, including antioxidant and enzyme inhibitory effects nih.govmdpi.commdpi.com.

| Compound Modification | Functional Group Altered | Resulting Potency | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | Nearly complete loss of activity | nih.gov |

| Replacement with Hydrogen | Hydroxyl (-OH) | ~8-fold less potent | nih.gov |

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties that are highly valuable in medicinal chemistry. Its strong electron-withdrawing nature, high electronegativity, and lipophilicity can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile organic-chemistry.orgquora.commdpi.com.

The presence of a -CF3 group on an aromatic ring deactivates it towards metabolic degradation, potentially increasing the drug's half-life mdpi.com. Its lipophilicity can enhance membrane permeability and facilitate transport into cells mdpi.com. In SAR studies of novel aryl-urea derivatives, the presence of a trifluoromethyl group at specific positions (e.g., positions 3 and 5) was shown to increase anticancer properties compared to compounds with methoxy groups at the same positions nih.gov. This demonstrates that the position of the -CF3 group is critical. The potency of bioactive molecules can be increased by the formation of multipolar interactions between the trifluoromethyl group and carbonyl groups within the target protein nih.gov.

The acidity of the carboxylic acid group can also be fine-tuned by varying the substituents on the phenyl ring nih.gov. The strongly electron-withdrawing trifluoromethyl group tends to stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid quora.com. This modulation of pKa can affect the compound's ionization state and its ability to interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of 2-hydroxybenzoic acid, docking studies have provided crucial insights into their mechanism of action. For example, docking of SIRT5 inhibitors revealed that the benzyl amino sulphonyl group is situated in a hydrophobic cavity, while the hydroxyl group forms a hydrogen bond with the amino acid residue Gly224 nih.gov. The carboxylate group was shown to form a salt bridge and hydrogen bonds with key residues like Arg105 and Tyr102, explaining the observed loss of activity upon its esterification nih.gov. A significant correlation has been observed between the calculated docking scores and the experimentally determined inhibitory activities (pIC50 values), validating the predictive power of the docking model nih.gov.

These computational analyses, often visualized using software like Discovery Studio, allow for a detailed examination of ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts niscpr.res.inresearchgate.net. By understanding these predictive binding modes, chemists can rationally design new analogues with improved affinity and selectivity for the target protein.

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed) nih.govnih.gov. Establishing a successful IVIVC is a key goal in pharmaceutical development as it can streamline the formulation process, set dissolution specifications, and potentially serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive clinical trials nih.govscispace.com.

For a compound like this compound to be developed into a therapeutic agent, understanding its IVIVC would be crucial. The relationship allows researchers to simulate the in vivo behavior of different formulations based on their in vitro dissolution data nih.gov. Formulations that release the drug too slowly in vitro might not achieve therapeutic concentrations in the body, while those that release it too quickly could lead to toxicity.

However, developing a reliable IVIVC can be challenging. The correlation depends on the drug's release from its dosage form being the rate-limiting step for its absorption nih.gov. For drugs with high permeability (BCS Class I and II), where formulation controls the drug's appearance in the bloodstream, establishing an IVIVC is more feasible nih.gov. Various factors and potential pitfalls, such as physiological variables, lag times in absorption, and complex pharmacokinetic models, must be carefully considered to build a robust and predictive correlation nih.gov.

Mechanisms of Biological Action at the Molecular Level

The biological activity of this compound and its derivatives stems from their specific interactions with macromolecular targets at the molecular level, leading to the modulation of cellular pathways. A primary mechanism identified for this class of compounds is enzyme inhibition.

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family nih.gov. Sirtuins are involved in regulating critical biological processes, including metabolism, DNA repair, and lifespan nih.gov. By inhibiting SIRT5, these compounds can alter the acylation status of target proteins, thereby influencing these cellular pathways. The molecular mechanism of this inhibition, as revealed by docking studies, involves precise hydrogen bonding and electrostatic interactions with amino acid residues within the SIRT5 active site, as detailed in the SAR sections nih.gov.

Applications in Materials Science and Agricultural Chemistry

Development of Advanced Materials

The distinct chemical functionalities of 2-hydroxy-3-(trifluoromethyl)benzoic acid make it a valuable monomer for the synthesis of high-performance polymers. The interplay between its carboxylic acid, hydroxyl group, and the electron-withdrawing trifluoromethyl substituent can be leveraged to create materials with tailored properties.

Integration into Polymer Systems for Enhanced Properties

The incorporation of this compound into polymer backbones, such as polyesters and polyamides, is a strategy to enhance material properties. The trifluoromethyl group is particularly influential in this regard. Its bulkiness can disrupt chain packing, which in turn can increase the solubility of otherwise intractable aromatic polymers. Furthermore, the fluorine atoms in the CF3 group can lead to polymers with lower surface energy and reduced water absorption, which are desirable traits for applications requiring environmental resistance. While direct studies on polymers derived exclusively from this compound are limited, research on analogous trifluoromethyl-containing aromatic polymers has consistently shown these benefits.

Synthesis of Liquid Crystalline Materials

Hydroxybenzoic acids are fundamental building blocks in the synthesis of thermotropic liquid crystalline polymers (LCPs). researchgate.netnih.govnih.govmdpi.commdpi.com These materials exhibit a high degree of molecular order in the molten state, which can be translated into exceptional mechanical properties in solid-state forms like fibers and molded parts. The rigid, rod-like structure of the this compound monomer makes it a candidate for creating nematic or smectic liquid crystalline phases. tcichemicals.com The trifluoromethyl group can influence the mesophase behavior, including the temperature range of the liquid crystalline state and the type of phase formed. mdpi.com Research on other fluorinated mesogens has shown that the CF3 group can enhance the thermal stability of the liquid crystalline phase and influence the dielectric anisotropy, a key parameter for display applications. mdpi.com

Table 1: Influence of Trifluoromethyl Groups on Liquid Crystal Properties

| Property | Effect of Trifluoromethyl Group | Reference |

| Thermal Stability | Can enhance the stability of the mesophase. | mdpi.com |

| Dielectric Anisotropy | Influences this key parameter for display applications. | mdpi.com |

| Solubility | Can increase solubility in organic solvents. | mdpi.com |

Fabrication of Optical Devices (e.g., Optical Vortex Beam Generators)

While the direct application of this compound in the fabrication of optical devices like optical vortex beam generators is not documented, the properties of liquid crystalline materials derived from it suggest potential in this area. Liquid crystals are integral components in spatial light modulators, which are used to create complex light patterns, including optical vortices. The ability to form stable liquid crystalline phases, potentially with a high dielectric anisotropy influenced by the trifluoromethyl group, could make polymers or mixtures containing this compound suitable for such advanced optical applications. However, specific research to validate this potential application is required.

Agrochemical Development and Environmental Impact

The biological activity of salicylic (B10762653) acid and the recognized role of trifluoromethyl groups in many pesticides make this compound a compound of interest in agrochemical research.

Evaluation of Herbicidal and Pesticidal Activities

Investigation of Degradation Pathways of Related Agrochemicals (e.g., fungicide metabolites)

The investigation into the environmental degradation pathways of certain agrochemicals is crucial for understanding their long-term impact and identifying potential stable metabolites. One area of research interest is the fate of fungicides containing a trifluoromethylbenzoic acid structure. While direct evidence is limited, the fungicide flutolanil (B150245) is a key compound in this context as it is a benzanilide (B160483) derived from the formal condensation of 2-(trifluoromethyl)benzoic acid and 3-(ispropyloxy)aniline.

Studies on the metabolism of flutolanil in various environments, including in animals, plants, and soil, have identified several degradation products. The primary metabolic reactions involve alterations to the 3-isopropoxyaniline (B150228) portion of the molecule. These transformations include hydroxylation at different positions of the aniline (B41778) ring and oxidation of the isopropyl group.

An analytical method developed for the determination of total flutolanil residues in livestock and seafood products involves the hydrolysis of the parent compound and its metabolites. This process converts them into 2-(trifluoromethyl)benzoic acid (2-TFMBA), indicating that this chemical moiety is a core and stable component of flutolanil and its degradation products.

Despite detailed metabolic studies on flutolanil, the formation of this compound as a metabolite has not been reported. The focus of biotransformation appears to be on the aniline part of the fungicide. The degradation of trifluoromethyl-substituted benzoic acid isomers has been explored under specific laboratory conditions, such as photoassisted degradation, but this does not confirm its formation as a metabolite from agrochemicals under typical environmental conditions.

Therefore, while 2-(trifluoromethyl)benzoic acid is a known constituent and hydrolysis product of the fungicide flutolanil, current research on the degradation pathways of this agrochemical does not indicate the formation of this compound as a metabolite. Further research would be necessary to determine if this specific hydroxylation occurs in any environmental compartment.

Data on Flutolanil and its Relation to 2-(Trifluoromethyl)benzoic Acid

| Compound | Role in Relation to Flutolanil | Key Research Finding |

|---|---|---|

| Flutolanil | Parent Agrochemical (Fungicide) | A benzanilide fungicide used to control various plant pathogens. |

| 2-(Trifluoromethyl)benzoic acid | Structural Component and Hydrolysis Product | Used in the synthesis of flutolanil and is formed upon its chemical hydrolysis for analytical purposes. |

| Metabolites of Flutolanil (e.g., M-2, M-3, M-4, M-5, M-7, M-11) | Degradation Products | Result from hydroxylation and oxidation primarily on the 3-isopropoxyaniline moiety of flutolanil. |

| This compound | Potential but Unconfirmed Metabolite | Not identified as a metabolite in published degradation pathways of flutolanil. |

Molecular Interactions and Supramolecular Chemistry

Protein-Ligand Interaction Studies

While specific, detailed protein-ligand interaction studies for 2-hydroxy-3-(trifluoromethyl)benzoic acid are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. The analysis of its functional groups allows for a well-grounded prediction of its potential binding modes with protein targets.